

Thermal Stability of 2,5-Divinylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Divinylpyridine**

Cat. No.: **B097761**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the thermal stability of **2,5-Divinylpyridine**. This compound, with the molecular formula C9H9N, is a pyridine derivative with vinyl groups at the 2 and 5 positions. Understanding its thermal properties is crucial for safe handling, storage, and application in various research and development settings.

Physical and Thermal Properties

Limited quantitative data is publicly available regarding the specific thermal decomposition of **2,5-Divinylpyridine**. However, some key physical properties have been documented.

Property	Value	Reference
Molecular Formula	C9H9N	[1] [2]
Molecular Weight	131.17 g/mol	[1] [2]
Boiling Point	218.3°C at 760 mmHg	[1]
Flash Point	83.7°C	[1]

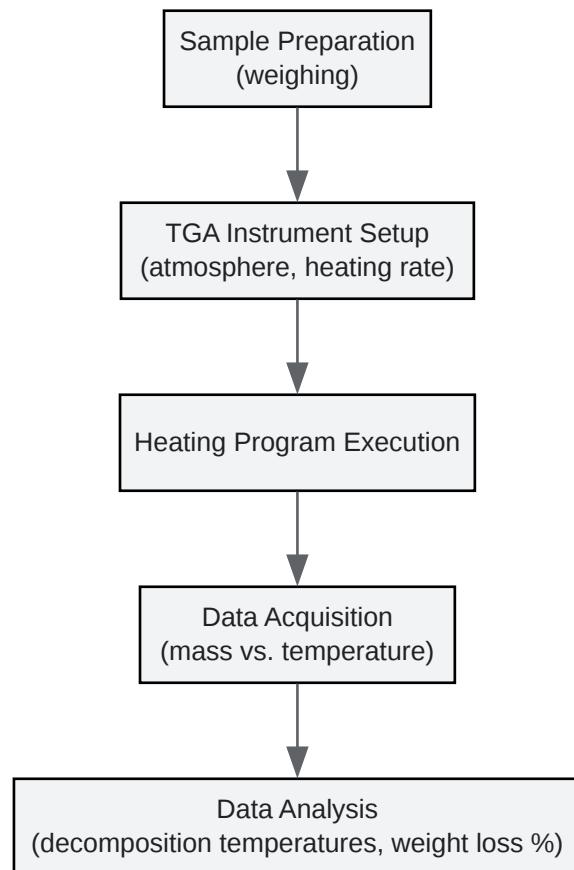
Thermal Decomposition Hazards

While specific onset temperatures for the decomposition of **2,5-Divinylpyridine** are not detailed in the available literature, safety data for related vinylpyridine compounds indicate that thermal decomposition can be hazardous. Upon heating, **2,5-Divinylpyridine** is expected to produce irritating and toxic gases.[\[3\]](#)[\[4\]](#)

Hazardous Decomposition Products:

- Nitrogen oxides (NO_x)
- Carbon monoxide (CO)
- Carbon dioxide (CO₂)
- Hydrogen cyanide

It is also important to note that the substance is flammable, and containers may be at risk of explosion when heated.[\[3\]](#)[\[4\]](#)

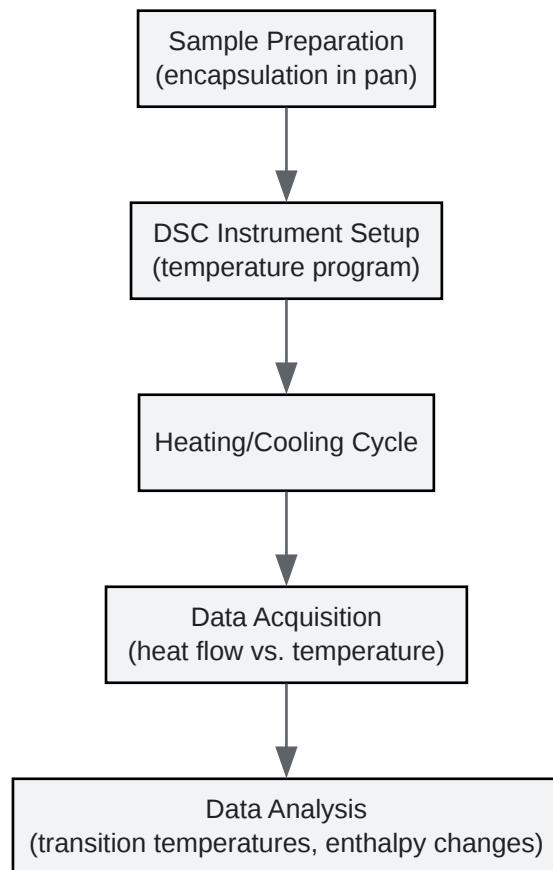

Experimental Protocols for Thermal Analysis

While specific experimental data for **2,5-Divinylpyridine** is not available, the thermal stability of pyridine-containing polymers and other organic compounds is typically evaluated using standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.

Typical TGA Experimental Workflow:

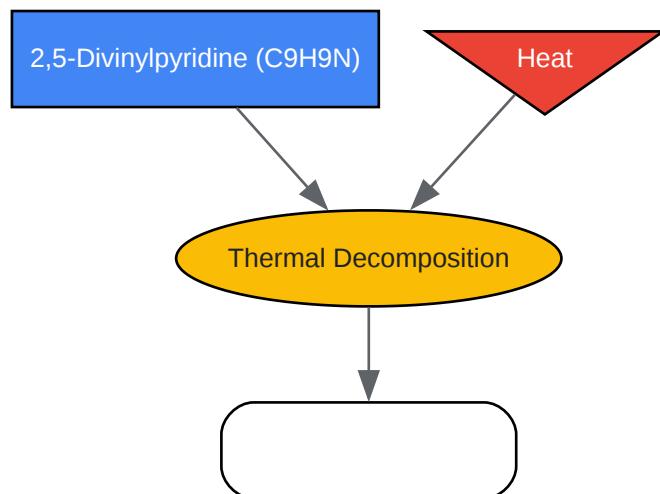

[Click to download full resolution via product page](#)

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Typical DSC Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Logical Relationship of Thermal Decomposition

The thermal decomposition of **2,5-Divinylpyridine** involves the breakdown of the molecule into smaller, more stable gaseous products upon heating.

[Click to download full resolution via product page](#)

Caption: The process of thermal decomposition of **2,5-Divinylpyridine**.

Conclusion

The available data on the thermal stability of **2,5-Divinylpyridine** is limited. While its boiling point and hazardous decomposition products are known, specific quantitative data from thermal analyses like TGA and DSC are not readily available in the public domain. For critical applications, it is strongly recommended that researchers and drug development professionals conduct their own thermal analysis to determine the precise thermal stability and decomposition profile of **2,5-Divinylpyridine** under their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-divinylpyridine | CAS#:16222-95-0 | Chemsoc [chemsoc.com]
- 2. Pyridine, 2,5-diethenyl- | C9H9N | CID 167518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Thermal Stability of 2,5-Divinylpyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097761#thermal-stability-of-2-5-divinylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com